Antiherpetic Potency: Isoxazolo[4,3-c]quinolin-3-one Retains Activity Where Pyrazolo, Pyrrolo, and Pyrimido Analogs Fail
In a direct head-to-head study of conformationally constrained 3-quinolinecarboxamide analogs, the isoxazolo[4,3-c]quinolin-3-one derivative 17 (5-ethyl-7-(4-pyridinyl)isoxazolo[4,3-c]quinolin-3(5H)-one) displayed an MIC of 6.3 µg/mL in an HSV-2 plaque reduction assay in Vero cells, essentially equipotent to the acyclic 3-quinolinecarboxamide lead 1 (MIC = 6.5 µg/mL). The methyl-substituted isoxazolo analog 23 was 2-fold more potent (MIC = 2.9 µg/mL). In contrast, the pyrazolo[4,3-c]quinolin-3-one analog 18 was 4.3-fold less potent (MIC = 27 µg/mL), while the pyrrolo (21) and pyrimido (22) congeners showed no activity at their respective maximum tolerated levels (MTL). This demonstrates that the isoxazolo ring fusion uniquely preserves—and with C-methyl substitution can enhance—the antiherpetic pharmacophore, whereas N–N (pyrazolo), N–C (pyrrolo), and N–C–N (pyrimido) replacements ablate or sharply diminish activity [1].
| Evidence Dimension | In vitro anti-HSV-2 potency (MIC, plaque reduction, Vero cells) |
|---|---|
| Target Compound Data | Isoxazolo 17: MIC = 6.3 µg/mL; Isoxazolo 23 (3-methyl): MIC = 2.9 µg/mL |
| Comparator Or Baseline | Acyclic lead 1: MIC = 6.5 µg/mL; Pyrazolo 18: MIC = 27 µg/mL; Pyrrolo 21: NA (MTL = 100 µg/mL); Pyrimido 22: NA (MTL > 100 µg/mL); Acyclovir: MIC = 1.3 µg/mL |
| Quantified Difference | Pyrazolo 18 is 4.3-fold less potent than isoxazolo 17; pyrrolo and pyrimido are inactive (MIC/MTL ratio effectively infinite). Isoxazolo 23 is 2.2-fold more potent than isoxazolo 17. |
| Conditions | HSV-2 plaque reduction assay in Vero cells; MIC defined as lowest concentration inhibiting plaque formation by 50%; MTL = maximum tolerated level by visual cytotoxicity readout. |
Why This Matters
For procurement targeting antiherpetic screening, the isoxazolo[4,3-c] scaffold is the only ring-fused variant among four tested that retains full in vitro potency, making it the sole viable conformational constraint strategy in this chemotype.
- [1] Wentland, M. P.; Carlson, J. A.; Dorff, P. H.; Aldous, S. C.; Perni, R. B.; Young, D. C.; Woods, M. G.; Kingsley, S. D.; Ryan, K. A.; Rosi, D.; Drozd, M. L.; Dutko, F. J. Cyclic Variations of 3-Quinolinecarboxamides and Effects on Antiherpetic Activity. J. Med. Chem. 1995, 38 (14), 2541–2545. View Source
